molecular formula C13H12N4O2 B2633043 N,N'-Di-pyridin-2-yl-malonamide CAS No. 91803-47-3

N,N'-Di-pyridin-2-yl-malonamide

Cat. No.: B2633043
CAS No.: 91803-47-3
M. Wt: 256.265
InChI Key: FNLWEQJHAOUCQC-UHFFFAOYSA-N
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Description

N,N’-Di-pyridin-2-yl-malonamide is an organic compound with the molecular formula C13H12N4O2 and a molecular weight of 256.26 g/mol . This compound is characterized by the presence of two pyridine rings attached to a malonamide core. It is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-Di-pyridin-2-yl-malonamide typically involves the reaction of diethyl malonate with 2-aminopyridine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of N,N’-Di-pyridin-2-yl-malonamide follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The compound is then purified using standard techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

N,N’-Di-pyridin-2-yl-malonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce amine derivatives .

Scientific Research Applications

N,N’-Di-pyridin-2-yl-malonamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N,N’-Di-pyridin-2-yl-malonamide involves its interaction with specific molecular targets. The compound can bind to metal ions through its pyridine rings, forming stable complexes. These interactions can influence various biochemical pathways and processes, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N’-Di-pyridin-2-yl-malonamide is unique due to its specific structure, which allows it to form stable complexes with metal ions. This property makes it particularly useful in coordination chemistry and metal-organic framework synthesis .

Properties

IUPAC Name

N,N'-dipyridin-2-ylpropanediamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N4O2/c18-12(16-10-5-1-3-7-14-10)9-13(19)17-11-6-2-4-8-15-11/h1-8H,9H2,(H,14,16,18)(H,15,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNLWEQJHAOUCQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)NC(=O)CC(=O)NC2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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